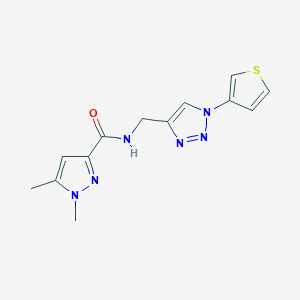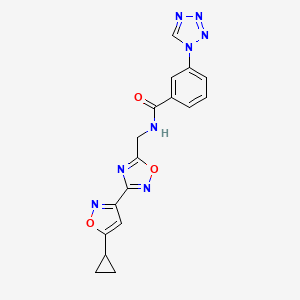
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a chemical compound that has been the subject of recent scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It may also act as a DNA intercalator and disrupt the DNA replication process.
Biochemical and Physiological Effects:
Studies have shown that 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile has a low toxicity profile and does not cause significant adverse effects on normal cells. However, it may induce cytotoxicity and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its poor solubility in water and organic solvents, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
Future research on 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile could focus on the following areas:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action and molecular targets of the compound.
3. Development of new derivatives and analogs with improved pharmacological properties.
4. Evaluation of the potential applications of the compound in drug delivery, imaging, and other fields.
5. Studies on the toxicity and safety profile of the compound in vivo and in clinical trials.
Conclusion:
In conclusion, 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a promising chemical compound that has shown potential applications in various fields. Its ease of synthesis, low toxicity, and anticancer activity make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug discovery and other fields.
Synthesemethoden
The synthesis of 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile involves the reaction of 2-cyanopyridine with 2,4-pentanedione and ammonium acetate in the presence of acetic acid. This method has been modified and optimized by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a novel scaffold for the development of new drugs. In materials science, it has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In organic synthesis, it has been employed as a versatile intermediate for the preparation of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-4-pyridin-2-ylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-13(18)17-9-6-14(11-15,7-10-17)12-5-3-4-8-16-12/h2-5,8H,1,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWFDJAYOBCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)



![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)


